2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol
Overview
Description
. This compound is characterized by its unique structure, which includes a cyclopropyl ring and an ethanol moiety.
Preparation Methods
The synthesis of 2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol involves several steps. One common method includes the cyclopropanation of an appropriate alkene followed by reduction to yield the desired alcohol. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into different alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential therapeutic and toxic effects.
Industry: This compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol can be compared with other similar compounds, such as:
2-Cyclopropylethanol: Lacks the ethyl group on the cyclopropyl ring, leading to different chemical and biological properties.
2-[(1R,2R)-2-Ethylcyclopropyl]ethan-1-ol: The stereochemistry is different, which can affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[(1S,2S)-2-ethylcyclopropyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-6-5-7(6)3-4-8/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKMDCPNAOYUEB-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70707751 | |
Record name | 2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70707751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55444-46-7 | |
Record name | 2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70707751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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